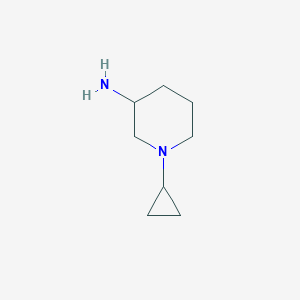

1-Cyclopropylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDISUUBHSUMXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclopropylpiperidin 3 Amine and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The synthesis of the piperidine core is a well-established field, yet new methodologies continue to emerge, offering improved efficiency, stereocontrol, and functional group tolerance. The primary approaches include reductive amination, cyclization and annulation strategies, dearomatization of pyridine (B92270) derivatives, and multi-component reactions.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis and a powerful tool for constructing the piperidine ring. This method typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediates.

A prominent strategy is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. This approach provides a direct and efficient pathway to the piperidine skeleton. The versatility of this method is enhanced by the wide availability of both the dicarbonyl substrates and the amine nucleophiles, allowing for the synthesis of a diverse range of substituted piperidines chim.it. For instance, sugar-derived dicarbonyls can be employed to ensure specific stereochemical outcomes in the final product chim.it. The choice of reducing agent is critical, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl groups.

Recent advancements have also focused on catalytic reductive amination, which offers a greener and more atom-economical alternative to stoichiometric hydride reagents. Cobalt-based composites have been shown to effectively catalyze the amination of aromatic aldehydes with various amines under hydrogen pressure, yielding the corresponding secondary amines in high yields mdpi.com. While this is demonstrated for acyclic amines, the principles are applicable to the intramolecular cyclization of amino-aldehydes or -ketones to form piperidines.

A related strategy, known as borrowing hydrogen or hydrogen autotransfer, utilizes a catalyst (often based on iridium or ruthenium) to temporarily oxidize an alcohol to an aldehyde, which then undergoes condensation with an amine. The resulting imine is then reduced by the catalyst using the initially "borrowed" hydrogen. This method has been successfully applied in [5+1] annulations to construct piperidine rings nih.gov.

| Precursor Type | Amine Source | Reducing Agent/Catalyst | Key Features |

| 1,5-Dicarbonyl | Primary Amine | NaBH3CN, NaBH(OAc)3 | Direct cyclization, good for polyhydroxy-piperidines. chim.it |

| Amino-aldehyde | Intramolecular | Hydrogen/Transition Metal Catalyst | Forms the N-C6 bond directly. |

| Diol and Amine | Primary Amine | Iridium or Ruthenium Catalyst | Borrowing hydrogen principle, atom-economical. nih.gov |

Cyclization Reactions and Annulation Strategies

Intramolecular cyclization of linear precursors is a fundamental and highly adaptable strategy for piperidine synthesis. These reactions can be initiated by various means, including radical, nucleophilic, or electrophilic pathways, and offer excellent control over regio- and stereochemistry.

Radical-mediated amine cyclizations have emerged as a powerful method. For example, the intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) complexes can produce a range of piperidines in good yields nih.gov. Another approach involves the radical cyclization of 1,6-enynes, which proceeds through a complex cascade of bond formations to generate the six-membered ring nih.gov.

Nucleophilic cyclizations are also prevalent. A one-pot cyclization/reduction cascade of halogenated amides, activated by trifluoromethanesulfonic anhydride, followed by reduction and intramolecular nucleophilic substitution, provides an efficient route to piperidines acs.org. Similarly, the diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, allows for the stereocontrolled synthesis of substituted piperidines nih.gov.

Annulation strategies , which involve the formation of two bonds in a single operation to construct the ring, are highly efficient. The [5+1] annulation, often employing reductive amination principles, is a common approach nih.gov. Gold-catalyzed intramolecular hydroamination of N-allenyl carbamates has also been shown to be effective for the formation of various cyclic amines, including piperidines.

| Cyclization Type | Precursor | Catalyst/Reagent | Key Features |

| Radical-mediated | Amino-aldehydes, 1,6-enynes | Cobalt(II), Triethylborane | Good for complex scaffolds. nih.gov |

| Nucleophilic | Halogenated amides, Amino acetals | Tf2O, NaBH4 | Stereocontrolled synthesis is possible. nih.gov |

| Oxidative Amination | Non-activated alkenes | Gold(I) complex | Forms N-heterocycle and introduces an O-substituent. nih.gov |

Pyridine Dearomatization and Hydrogenation Routes

The catalytic hydrogenation of pyridine and its derivatives is one of the most direct and industrially significant methods for the production of the piperidine core nih.gov. The aromatic stability of pyridine, however, necessitates the use of catalysts and often harsh reaction conditions.

A variety of transition metals, including rhodium, ruthenium, iridium, and palladium, are effective for pyridine hydrogenation nih.gov. For instance, rhodium and palladium catalysts have been used for the dearomatization/hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines nih.gov. The choice of catalyst and conditions can influence the stereochemical outcome of the reduction, which is crucial for pharmaceutical applications. For example, hydrogenation of disubstituted pyridines often leads to the cis-piperidine diastereomer as the major product whiterose.ac.uk.

To overcome the high stability of the pyridine ring, activation by N-alkylation to form pyridinium (B92312) salts is a common strategy. These salts are more readily reduced. Iridium(I) catalysts with P,N-ligands have been shown to be effective for the asymmetric hydrogenation of 2-substituted pyridinium salts nih.gov.

Recent advancements in iridium(III)-catalyzed ionic hydrogenation have demonstrated broad functional group tolerance, allowing for the reduction of pyridines bearing sensitive groups like nitro, azido, and bromo moieties nih.gov. This method provides access to a wide array of multi-substituted piperidines that are not accessible through traditional hydrogenation methods.

| Catalyst System | Substrate | Key Features |

| Rhodium/Palladium | Substituted Pyridines | High diastereoselectivity, particularly for cis-isomers. nih.govwhiterose.ac.uk |

| Iridium(I) with P,N-ligand | Pyridinium Salts | Asymmetric hydrogenation is possible. nih.gov |

| Iridium(III) | Functionalized Pyridines | High functional group tolerance (nitro, azido, bromo). nih.gov |

Multi-Component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and diversity-oriented approach to complex molecules like substituted piperidines.

Pseudo five-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates have been developed for the synthesis of highly functionalized piperidines rsc.orggoogle.com. These reactions often proceed through a cascade of imine formation, enamine formation, and subsequent cyclization steps. The use of catalysts, such as ionic liquids, can enhance the efficiency and greenness of these processes google.com.

Another example is a copper-catalyzed MCR involving an allene, an alkene, and trimethylsilyl (B98337) cyanide, which leads to the formation of poly-substituted 1,2,5,6-tetrahydropyridines rsc.org. These intermediates can then be readily reduced to the corresponding piperidines. The versatility of MCRs allows for the rapid generation of libraries of structurally diverse piperidine derivatives for biological screening.

| Reaction Type | Reactants | Catalyst | Key Features |

| Pseudo five-component | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic Liquid | High functionalization in a single step. rsc.orggoogle.com |

| Cascade radical cyclization | Allene, alkene, TMSCN | Copper(I) with BOX ligand | Access to C3 or C5 substituted tetrahydropyridines. rsc.org |

| Double Mannich reaction | Benzofuran, formaldehyde, glycine (B1666218) methyl ester | Acetic Acid | Synthesis of benzofuran-fused piperidines. rsc.org |

Incorporation of the Cyclopropyl (B3062369) Group

The introduction of a cyclopropyl group onto the piperidine nitrogen can be achieved either by constructing the piperidine ring with a cyclopropylamine (B47189) as the nitrogen source or by post-synthetic modification of a pre-formed piperidine. A direct and synthetically valuable approach is the N-alkylation of a piperidine precursor. Alternatively, cyclopropanation reactions can be employed on a suitable precursor to form the three-membered ring.

Cyclopropanation Reactions

While less common for the direct synthesis of N-cyclopropylamines from a secondary amine precursor, cyclopropanation reactions are fundamental for creating the cyclopropane (B1198618) ring itself from an alkene. These methods are relevant for synthesizing analogues where the cyclopropyl group is attached elsewhere on the piperidine ring or for preparing cyclopropyl-containing building blocks.

Key cyclopropanation methods include:

Simmons-Smith Reaction : This involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide, to form the cyclopropane ring in a stereospecific manner.

Reactions with Diazo Compounds : In the presence of transition metal catalysts (e.g., copper, rhodium), diazo compounds like diazomethane (B1218177) or ethyl diazoacetate react with alkenes to yield cyclopropanes.

From Dihalocarbenes : Treatment of haloforms (e.g., chloroform, bromoform) with a strong base generates dihalocarbenes, which readily add to double bonds to form dihalocyclopropanes. The halogens can be subsequently removed by reduction.

These methods are crucial for synthesizing a wide array of molecules containing the strained three-membered ring and can be used to prepare precursors for more complex piperidine analogues.

Strategies for Cyclopropylamino Moiety Introduction

A crucial step in the synthesis of 1-Cyclopropylpiperidin-3-amine is the introduction of the cyclopropyl group onto the piperidine nitrogen. One effective method is the copper-promoted N-cyclopropylation of amines. This reaction typically involves the coupling of a suitable 3-aminopiperidine precursor with cyclopropylboronic acid. The reaction is carried out in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2′-bipyridine, and a base like sodium carbonate or sodium bicarbonate under an air atmosphere rsc.orgrsc.org. This methodology has been shown to be effective for a range of anilines and aliphatic amines, affording the corresponding N-cyclopropyl derivatives in good to excellent yields rsc.orgrsc.org. The tolerance of various functional groups, including amides, esters, ketones, and carbamates, makes this a versatile strategy for the synthesis of complex molecules rsc.org.

Another potential strategy for the introduction of the cyclopropyl group is through reductive amination. This would involve the reaction of a 3-aminopiperidine derivative with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent. Reductive amination is a widely used and versatile method for the formation of C-N bonds researchgate.netorganic-chemistry.org. The process involves the initial formation of an imine or enamine intermediate from the reaction of the amine and the aldehyde, which is then reduced in situ to the desired amine researchgate.net.

| Method | Reagents and Conditions | Advantages | Reference |

| Copper-promoted N-cyclopropylation | 3-Aminopiperidine precursor, Cyclopropylboronic acid, Cu(OAc)₂, 2,2′-bipyridine, Na₂CO₃ or NaHCO₃, Dichloroethane, Air atmosphere | Good to excellent yields, Tolerates various functional groups | rsc.orgrsc.org |

| Reductive Amination | 3-Aminopiperidine precursor, Cyclopropanecarboxaldehyde, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Widely applicable, One-pot procedure | researchgate.netorganic-chemistry.org |

Stereoselective and Enantioselective Synthesis

The stereochemistry of the 3-amino group on the piperidine ring is often crucial for the biological activity of the final compound. Therefore, stereoselective and enantioselective synthetic methods are of high importance.

Asymmetric hydrogenation of pyridine derivatives is a powerful tool for the synthesis of chiral piperidines. While direct asymmetric hydrogenation of pyridines can be challenging, the hydrogenation of activated pyridinium salts has proven to be a more effective strategy nih.gov. Rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts, for instance, can yield piperidine derivatives. The introduction of chirality can be achieved by using a chiral primary amine in the reducing conditions, which induces chirality on the ring during a transamination process nih.gov.

Chiral catalysts play a pivotal role in the enantioselective synthesis of 3-aminopiperidine precursors. One highly effective approach is the use of ω-transaminases for the asymmetric amination of a prochiral N-protected-3-piperidone. For example, immobilized ω-transaminases can be used to synthesize both enantiomers of 3-amino-1-Boc-piperidine from 1-Boc-3-piperidone with high yield and high enantiomeric excess rsc.org. This biocatalytic method offers a green and sustainable route to the desired chiral amine rsc.org.

Copper catalysts, when paired with chiral ligands, can also be employed for enantioselective transformations. For instance, a chiral Cu catalyst can enable the enantioselective δ C-H cyanation of acyclic amines, which can then be converted to chiral piperidines chim.it. This strategy involves an intramolecular hydrogen atom transfer (HAT) by an N-centered radical relay mechanism chim.it.

| Catalyst Type | Reaction | Substrate | Product | Key Features | Reference |

| Immobilized ω-Transaminase | Asymmetric Amination | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High yield, High enantiomeric excess, Green chemistry | rsc.org |

| Chiral Copper Complex | Enantioselective C-H Cyanation | Acyclic amines | Chiral δ-amino nitriles (precursors to piperidines) | Radical relay mechanism, High enantioselectivity | chim.it |

| Rhodium Complex | Asymmetric Transfer Hydrogenation | N-Benzylpyridinium salts | Chiral piperidine derivatives | Reductive transamination, High diastereo- and enantio-selectivities | nih.gov |

Stereocontrol can also be achieved during the formation of the piperidine ring itself. One approach involves the use of chiral auxiliaries. For example, a chiral molecule can be covalently bonded to the substrate to direct a subsequent stereoselective reaction, and the auxiliary is removed after the desired stereocenter is created organic-chemistry.org. In the context of 3-aminopiperidine synthesis, an enantiomerically pure sulfinamide can be condensed with N-Boc-3-piperidone to control the stereochemistry organic-chemistry.org.

Enzyme cascades represent another sophisticated strategy. A multi-enzyme system utilizing galactose oxidase and imine reductase variants can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine rsc.org. This one-pot process prevents the racemization of key labile intermediates and leads to products with high enantiopurity rsc.org.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound often requires the use of protecting groups to prevent unwanted side reactions at the amino functionalities. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.

For the synthesis of the 3-aminopiperidine precursor, the tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen rsc.orgchemrxiv.org. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid rsc.orgchemrxiv.org. The synthesis of (R)-3-Boc-aminopiperidine typically involves the reaction of (R)-3-aminopiperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base chemrxiv.org.

The benzyloxycarbonyl (Cbz) group is another widely used protecting group for amines. It can be introduced to protect the exocyclic amino group. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation chemrxiv.org. In the context of enzymatic synthesis, Cbz-protected amino alcohols have been shown to be good substrates for galactose oxidase, leading to the formation of Cbz-protected 3-aminopiperidines rsc.org.

The strategic use of these protecting groups allows for the selective functionalization of the piperidine ring and the exocyclic amino group. For the synthesis of this compound, a plausible strategy would involve the protection of the 3-amino group with a suitable protecting group (e.g., Boc or Cbz), followed by the N-cyclopropylation of the piperidine nitrogen, and finally, the deprotection of the 3-amino group to yield the desired product.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Typical Use in Synthesis | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) | Protection of the piperidine nitrogen or the 3-amino group | rsc.orgchemrxiv.orgchemrxiv.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Protection of the 3-amino group | rsc.orgchemrxiv.org |

Chemical Transformations and Derivatization Strategies of 1 Cyclopropylpiperidin 3 Amine

Amine Functionalization

The primary amine at the 3-position of the piperidine (B6355638) ring is a key site for functionalization due to its nucleophilicity. This allows for a wide range of chemical transformations to introduce diverse substituents.

Common strategies for amine functionalization include:

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a fundamental transformation for creating peptide-like structures or introducing a variety of functional groups.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can proceed to form secondary or tertiary amines, depending on the reaction conditions and stoichiometry.

Reductive Amination: A widely used method involving the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary amine. mdpi.com This one-pot procedure is highly efficient for creating a diverse set of substituted amines. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important functional groups in many biologically active compounds.

These reactions exploit the differential reactivity of the primary exocyclic amine compared to the secondary ring amine, which is more sterically hindered and less nucleophilic due to the attached cyclopropyl (B3062369) group.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Acetamide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropylamine |

| Sulfonylation | Tosyl Chloride | Tosylamide |

Modifications of the Piperidine Ring System

The piperidine ring itself offers opportunities for structural modification, although these transformations can be more complex than simple amine functionalization. The secondary amine within the ring is a potential reaction site, and the carbon skeleton can also be altered.

Key strategies for modifying the piperidine ring include:

N-Alkylation/N-Arylation of the Ring Nitrogen: While the nitrogen is already substituted with a cyclopropyl group, under certain conditions, it could potentially be further functionalized, though this is less common. More relevant are modifications that involve the C-H bonds of the ring.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For piperidines, this can be achieved at positions alpha to the nitrogen. researchgate.net These reactions often require specific directing groups and catalytic systems to achieve regioselectivity. researchgate.net

Ring-Closing and Ring-Opening Reactions: The piperidine ring can be formed through various cyclization strategies, such as reductive amination of dicarbonyl compounds or intramolecular hydroamination. mdpi.comnih.gov Conversely, under specific conditions, the ring can be cleaved. For instance, tertiary 3-chloropiperidines can form intermediate bicyclic aziridinium (B1262131) ions, which can then undergo nucleophilic attack, leading to ring-opened products or rearranged piperidines. researchgate.net

Formation of Fused Ring Systems: The existing piperidine can serve as a foundation for building more complex, fused heterocyclic systems through annulation reactions. nih.gov

Diversification via Cyclopropyl Ring Modifications

The cyclopropyl group is not merely an inert substituent; its inherent ring strain and unique electronic properties make it susceptible to specific chemical transformations. wikipedia.org

Strategies for modifying the cyclopropyl ring include:

Ring Opening: The high strain energy of the cyclopropyl ring makes it prone to ring-opening reactions under various conditions, including metabolic processes. wikipedia.orghyphadiscovery.com For instance, N-cyclopropylamines can undergo cytochrome P450-mediated oxidation, leading to reactive ring-opened intermediates. hyphadiscovery.com This reactivity can be exploited synthetically to generate linear alkyl chains or other functional groups.

Photochemical Cycloadditions: N-aryl cyclopropylamines can participate in formal [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds upon photoexcitation. chemrxiv.org This process is initiated by a single electron transfer (SET) from the cyclopropylamine (B47189) to the carbonyl compound, leading to the formation of N-arylaminocycloalkyl structures. chemrxiv.org This strategy provides a pathway to more complex polycyclic systems.

Substitution on the Cyclopropyl Ring: While direct substitution on the cyclopropyl ring is challenging, it can be achieved through multi-step sequences, often involving the synthesis of a pre-functionalized cyclopropyl group before its attachment to the piperidine nitrogen.

These modifications fundamentally alter the N-substituent, which can significantly impact the molecule's properties.

Strategies for Generating Compound Libraries

1-Cyclopropylpiperidin-3-amine is an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. wikipedia.org The presence of multiple reactive sites allows for the systematic introduction of diversity.

Key strategies for library generation include:

Parallel Synthesis: In this approach, the core scaffold is distributed into an array of reaction vessels, and different building blocks are added to each vessel to create a library of discrete compounds. enamine.net For example, the primary amine can be reacted with a diverse set of aldehydes via reductive amination in a parallel format.

Split-and-Pool Synthesis: This method is used to create very large libraries of compounds on solid support. crsubscription.comcore.ac.uk The solid support (resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined. youtube.com This process is repeated for several cycles, resulting in a "one-bead, one-compound" library. nih.gov

Scaffold Decoration: This is a common strategy where a central, common core (the scaffold, in this case, this compound) is "decorated" with various chemical appendages. enamine.net By systematically varying the substituents at the primary amine and potentially other positions, a focused library of analogs can be rapidly synthesized to explore structure-activity relationships (SAR).

These combinatorial approaches enable the efficient synthesis of tens to thousands of related compounds from a single starting scaffold, accelerating the discovery of new molecules with desired properties. wikipedia.org

Table 2: Combinatorial Library Synthesis Strategies

| Strategy | Description | Key Feature |

|---|---|---|

| Parallel Synthesis | Reactions are performed simultaneously in separate vessels. | Generates a collection of individual, purified compounds. enamine.net |

| Split-and-Pool | Solid support is repeatedly split, reacted, and pooled. | Creates very large libraries of compounds as mixtures on beads. core.ac.uk |

| Scaffold Decoration | A common core is functionalized with diverse building blocks. | Systematically explores SAR around a central scaffold. enamine.net |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Cyclopropylpiperidin-3-amine. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, provide definitive evidence for the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the cyclopropyl (B3062369) group, the piperidine (B6355638) ring protons, and the amine protons. The cyclopropyl protons typically appear in the highly shielded (upfield) region of the spectrum, usually between 0.3 and 0.8 ppm, due to the ring strain and magnetic anisotropy of the cyclopropane (B1198618) ring. The methine proton on the cyclopropyl group that is attached to the piperidine nitrogen would appear slightly downfield from the methylene (B1212753) protons.

The protons on the piperidine ring would exhibit complex splitting patterns between 1.5 and 3.5 ppm. The proton at the C3 position (adjacent to the amino group) is expected to be a multiplet around 2.7-3.0 ppm. The protons on carbons adjacent to the tertiary nitrogen (C2 and C6) would be deshielded and appear further downfield. The primary amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct carbon signals are expected. The cyclopropyl carbons are characteristically found at high field, typically below 15 ppm for the methylene carbons and slightly downfield for the methine carbon. The piperidine ring carbons would appear in the range of 25-60 ppm. The C3 carbon, bearing the amino group, would be found around 48-55 ppm, while the carbons adjacent to the tertiary nitrogen (C2 and C6) would be in a similar region.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclopropyl-CH | ~1.6 - 1.8 | ~30 - 38 |

| Cyclopropyl-CH₂ | ~0.3 - 0.8 | ~5 - 10 |

| Piperidine-C2, C6 (axial, equatorial) | ~2.0 - 3.2 | ~55 - 60 |

| Piperidine-C3-H | ~2.7 - 3.0 | ~48 - 55 |

| Piperidine-C4, C5 (axial, equatorial) | ~1.5 - 2.0 | ~25 - 35 |

| -NH₂ | Broad, ~1.5 - 2.5 | N/A |

Note: These are predicted values based on data from structurally similar compounds like (S)-piperidin-3-amine and various N-cyclopropyl derivatives. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Purity and Molecular Formula Determination

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound (C₈H₁₆N₂), the nominal mass of the free base is 140 g/mol .

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 141.14.

The fragmentation pattern in the mass spectrum offers corroborating structural evidence. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This could result in the loss of the cyclopropyl group or ring-opening of the piperidine scaffold.

Loss of Ammonia (B1221849): Cleavage of the C-N bond at the C3 position could lead to the loss of the amino group as ammonia (NH₃), resulting in a fragment ion.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation to produce smaller charged species.

Table 4.2: Expected Mass Spectrometry Data for this compound

| Ion Species | Ionization Mode | Calculated m/z | Information Provided |

| [M]⁺ | EI | 140.13 | Molecular Ion (Radical Cation) |

| [M+H]⁺ | ESI, CI | 141.14 | Protonated Molecular Ion |

| [M-C₃H₅]⁺ | EI, ESI-MS/MS | 100.08 | Fragment from loss of cyclopropyl group |

| [M-NH₃]⁺ | EI, ESI-MS/MS | 123.12 | Fragment from loss of ammonia |

Note: Fragmentation is predicted based on common pathways for amines and piperidine derivatives.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorptions for its primary amine and aliphatic C-H and C-N bonds.

N-H Stretching: As a primary amine (-NH₂), the compound will exhibit two characteristic medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: A scissoring vibration for the primary amine is expected to appear in the range of 1580-1650 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and cyclopropyl groups will be observed as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H bonds in the strained cyclopropyl ring may show a characteristic absorption at a slightly higher frequency, often above 3000 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the tertiary amine within the ring and the primary amine are expected in the fingerprint region, typically between 1020-1250 cm⁻¹.

Table 4.3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Cyclopropyl C-H | C-H Stretch | ~3050 | Medium-Weak |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium-Weak |

Note: Data is based on typical values for aliphatic amines and cyclopropyl-containing compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, this technique can unambiguously assign the (R) or (S) configuration at the C3 stereocenter, provided a suitable single crystal of a salt with a chiral counter-ion is formed.

The analysis would also reveal the solid-state conformation of the molecule, such as the preferred chair conformation of the piperidine ring and the orientation of the axial or equatorial amino and cyclopropyl groups. This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine.

As of this writing, the crystal structure of this compound has not been reported in publicly accessible databases. Such a study would be required to confirm its absolute configuration and solid-state conformation.

Chromatographic Methods in Compound Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. Both gas and liquid chromatography are widely applicable.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is effective for analyzing volatile amines. The analysis of piperidine derivatives by GC is well-established, typically using a capillary column with a nonpolar or mid-polar stationary phase (e.g., HP-5). The retention time of the compound under specific conditions (temperature program, carrier gas flow rate) serves as an identifier and allows for quantification of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity analysis. For a non-chromophoric compound like this compound, detection can be achieved using a Charged Aerosol Detector (CAD) or by pre-column derivatization with a UV-active agent.

Crucially, for chiral molecules, Chiral HPLC is the gold standard for determining enantiomeric purity. The separation of the (R) and (S) enantiomers is achieved using a chiral stationary phase (CSP). For the closely related piperidin-3-amine, successful enantiomeric separation has been reported using a Chiralpak AD-H column after derivatization with para-toluenesulfonyl chloride. A similar method would be applicable to this compound, allowing for the precise quantification of each enantiomer.

Table 4.5: Representative Chiral HPLC Method for Piperidin-3-amine Analogs

| Parameter | Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Derivatizing Agent | para-Toluene Sulfonyl Chloride (PTSC) |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethyl Amine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rₛ) | > 4.0 between enantiomers |

Source: Adapted from methods developed for piperidin-3-amine.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-Cyclopropylpiperidin-3-amine. researchgate.netmdpi.comresearchgate.netscirp.org DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be used to optimize the molecular geometry and predict vibrational frequencies. researchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. nih.govaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, indicating this is the primary site for nucleophilic attack. The LUMO is likely distributed across the piperidine (B6355638) ring. The energy gap between the HOMO and LUMO orbitals provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.75 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.79 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 4.96 | Chemical reactivity and kinetic stability |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the molecule's behavior, from its preferred shapes to its interactions with biological macromolecules. mdpi.com

The conformational landscape of this compound is dominated by the piperidine ring, which typically adopts a stable chair conformation to minimize steric strain. rsc.org The two key substituents, the cyclopropyl (B3062369) group on the nitrogen and the amine group at the 3-position, can exist in either axial or equatorial positions.

Computational analysis reveals that the most stable conformer is the chair form where both the N-cyclopropyl group and the 3-amino group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions. The energy difference between various conformers can be calculated to understand their relative populations at equilibrium.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair | 1-Cyclopropyl (eq), 3-Amine (eq) | 0.00 (most stable) |

| Chair | 1-Cyclopropyl (eq), 3-Amine (ax) | ~1.2 |

| Twist-Boat | - | >5.0 |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jocpr.commdpi.com For this compound, docking studies can identify potential biological targets and elucidate the key interactions driving binding affinity. The piperidine scaffold is a common feature in many biologically active compounds.

In a hypothetical docking scenario with a target like a G-protein coupled receptor or a monoamine oxidase, the 3-amine group would likely act as a hydrogen bond donor and acceptor. The piperidine ring and the cyclopropyl group would engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. mdpi.commdpi.com The specific interactions dictate the molecule's binding affinity and selectivity. jocpr.com

| Interaction Type | Functional Group | Potential Interacting Residues |

| Hydrogen Bond | 3-Amine (-NH2) | Aspartic Acid, Glutamic Acid, Serine |

| Ionic Interaction | Protonated 3-Amine (-NH3+) | Aspartic Acid, Glutamic Acid |

| Hydrophobic | Cyclopropyl & Piperidine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.comiphy.ac.cn Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and the flexibility of the ligand within the active site. mdpi.com These simulations model the movements of atoms and molecules, offering a more realistic view of the binding event. mdpi.com MD can confirm the stability of key hydrogen bonds and hydrophobic contacts, providing stronger evidence for the predicted binding mode. iphy.ac.cnresearchgate.net

Electronegativity and Reactive Site Analysis (e.g., MEP surface analysis)

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.comnih.gov For this compound, the MEP analysis would show a region of high negative potential (typically colored red) around the nitrogen atom of the 3-amine group, confirming it as the primary site for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms of the amine group, indicating their susceptibility to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Computational Approaches to Chemical Reactivity and Selectivity

Computational methods can predict the outcomes of chemical reactions involving this compound. By modeling the reactants, transition states, and products, the activation energies and reaction pathways for various transformations can be calculated. mdpi.com For instance, in a nucleophilic aromatic substitution (SNAr) reaction where piperidine acts as the nucleophile, DFT calculations can elucidate the mechanism and energy barriers. researchgate.net These computational studies can explain the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists in designing efficient reaction conditions. mdpi.com

Role of 1 Cyclopropylpiperidin 3 Amine As a Building Block and Scaffold in Complex Synthesis

Precursor in the Synthesis of Substituted Piperidines

The chemical reactivity of 1-cyclopropylpiperidin-3-amine, stemming from its primary and secondary amine functionalities, allows it to serve as an excellent starting material for the synthesis of a diverse array of substituted piperidines. The primary amine at the C-3 position provides a convenient handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination, thereby enabling the introduction of various functional groups and molecular extensions.

Recent patent literature highlights the utility of this compound in the preparation of complex heterocyclic systems. For instance, in the development of novel thienopyrrolotriazine compounds with potential therapeutic applications, this compound is employed as a key intermediate. chiralen.com The primary amino group of this building block partakes in nucleophilic substitution or coupling reactions to form a crucial bond with the core heterocyclic structure.

A general synthetic approach involves the reaction of this compound with an appropriately functionalized heterocyclic core. The reaction conditions can be tailored to selectively target the primary amine, leaving the N-cyclopropyl moiety intact. This selective reactivity is a key advantage, allowing for a stepwise and controlled elaboration of the molecular structure.

Table 1: Examples of Substituted Piperidines Derived from this compound

| Precursor | Reactant/Core Structure | Resulting Substituted Piperidine (B6355638) Class | Reference |

| This compound | Functionalized Thienopyrrolotriazine | Thienopyrrolotriazine-substituted Piperidines | chiralen.com |

| This compound | Activated Fused Pyridazine (B1198779) | Fused Pyridazine-substituted Piperidines | chiralen.com |

Scaffold for Novel Chemical Entities

The rigid and three-dimensional nature of the 1-cyclopropylpiperidine (B65770) framework makes it an attractive scaffold for the design of novel chemical entities in drug discovery. A scaffold in medicinal chemistry provides the core molecular structure to which various substituents are attached to create a library of compounds for biological screening. The unique conformation conferred by the N-cyclopropyl group can influence the binding of the final molecule to its biological target, potentially leading to enhanced potency and selectivity.

The application of this compound as a central scaffold is prominently featured in the synthesis of fused pyridazine derivatives, which are being investigated as inhibitors of the NLRP3 inflammasome. chiralen.com The NLRP3 inflammasome is a multiprotein complex involved in the inflammatory response, and its inhibition is a therapeutic target for a range of inflammatory diseases.

In these syntheses, the piperidine ring acts as a central hub, connecting different pharmacophoric elements. The primary amine at the 3-position is typically utilized to link to one part of the target molecule, while the piperidine nitrogen, bearing the cyclopropyl (B3062369) group, can be further functionalized or can itself play a role in the molecule's interaction with the target protein.

Table 2: this compound as a Scaffold in Bioactive Compounds

| Therapeutic Target | Final Compound Class | Role of the Scaffold | Reference |

| NLRP3 Inflammasome | Fused Pyridazine Derivatives | Provides a rigid 3D framework for optimal pharmacophore presentation. | chiralen.com |

| Not Disclosed | Thienopyrrolotriazine Compounds | Serves as a central core for linking key structural motifs. | chiralen.com |

Strategies for Convergent Coupling of Molecular Fragments

The primary amine at the 3-position and the secondary amine within the piperidine ring (after a conceptual de-cyclopropylation for planning purposes, though the cyclopropyl group is typically retained) offer two orthogonal points for functionalization. This allows for the separate preparation of two different molecular fragments that can then be coupled to the this compound core.

For example, a synthetic strategy could involve first reacting the primary amine with a complex molecular fragment (Fragment A). In a subsequent step, a second complex fragment (Fragment B) could be introduced through a reaction targeting the piperidine nitrogen, although in the case of the N-cyclopropyl derivative, this position is already substituted. A more common convergent approach would involve coupling a fragment to the primary amine of this compound, where the entire 1-cyclopropylpiperidin-3-amino moiety constitutes one of the key fragments being coupled.

The patent literature describing the synthesis of thienopyrrolotriazine and fused pyridazine derivatives implicitly supports the use of this compound in a convergent manner. chiralen.com In these instances, the complex heterocyclic cores are synthesized separately and then coupled with the this compound building block, exemplifying a convergent approach to the final target molecules.

Table 3: Conceptual Convergent Coupling Strategy

| Fragment 1 | Fragment 2 | Coupling Reaction | Resulting Structure |

| This compound | Activated Heterocyclic Core (e.g., Thienopyrrolotriazine) | Nucleophilic Substitution/Coupling | Complex molecule with the 1-cyclopropylpiperidine moiety |

| This compound | Activated Carboxylic Acid Derivative of a Fused Pyridazine | Amide Bond Formation | Complex molecule with the 1-cyclopropylpiperidine moiety |

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detailed protocols : Specify reaction scales, equipment (e.g., Schlenk lines), and purification methods.

- Reference standards : Share characterized samples via repositories (e.g., PubChem).

- Inter-lab validation : Collaborate with external labs to replicate synthesis and analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.